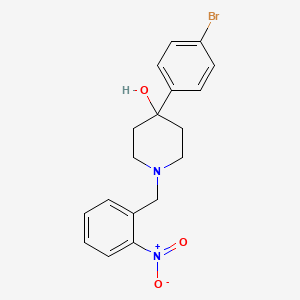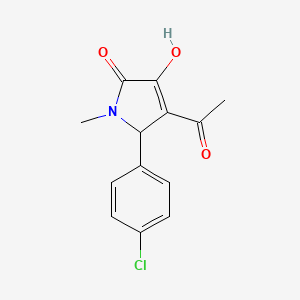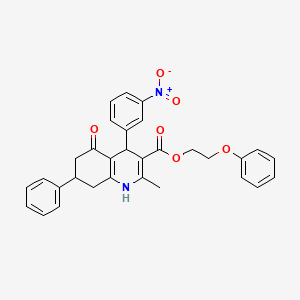
2-(2,4-difluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a beta-carboline derivative that has been synthesized through various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 2-(2,4-difluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with the GABA-A receptor. It acts as a partial agonist at the benzodiazepine site of the receptor, which enhances the inhibitory effects of GABA. This results in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to enhance the effects of GABA, which is a major inhibitory neurotransmitter in the central nervous system. Additionally, this compound has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 2-(2,4-difluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments include its potential applications in the field of neuroscience, its ability to act as a partial agonist at the benzodiazepine site of the GABA-A receptor, and its anxiolytic and antidepressant effects. The limitations of using this compound in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving 2-(2,4-difluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Another direction is to study its potential side effects and toxicity. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound. Overall, further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
合成法
The synthesis of 2-(2,4-difluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carboxylic acid in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the condensation of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst.
科学的研究の応用
2-(2,4-difluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential applications in the field of neuroscience. It has been shown to act as a partial agonist at the benzodiazepine site of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2/c19-13-6-5-12(16(20)9-13)10-22-8-7-15-14-3-1-2-4-17(14)21-18(15)11-22/h1-6,9,21H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIAEGGPJNPHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)

![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)

![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)

![3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate](/img/structure/B5161553.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)

![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
